

A Technical Guide to the Sensory Properties of Neohesperidin Dihydrochalcone (NHDC) Solutions

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Neohesperidin dihydrochalcone*

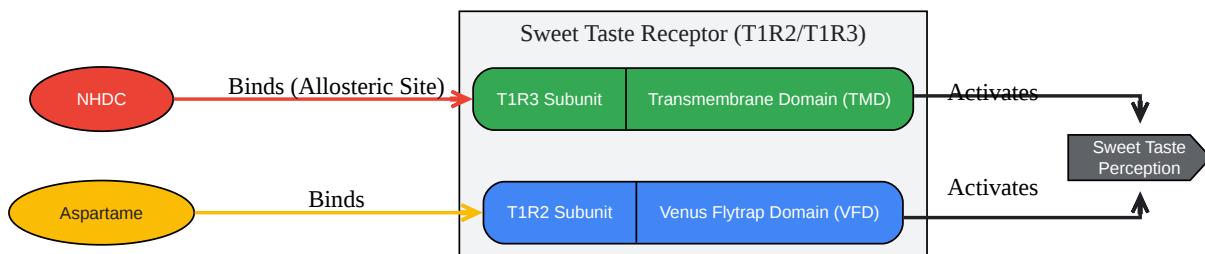
Cat. No.: *B1678169*

[Get Quote](#)

Abstract: **Neohesperidin Dihydrochalcone** (NHDC), a semi-synthetic intense sweetener derived from citrus, presents a unique and complex sensory profile that extends far beyond simple sweetness. Its utility in pharmaceutical and nutraceutical formulations is predicated on a nuanced understanding of its primary sweetening characteristics, its remarkable ability to modulate undesirable tastes like bitterness, and its synergistic interactions with other compounds. This guide provides an in-depth exploration of the sensory properties of NHDC solutions, detailing the molecular basis of its perception, factors influencing its taste profile, and robust, field-proven protocols for its comprehensive sensory evaluation. This document is intended for researchers, formulation scientists, and drug development professionals seeking to leverage NHDC's multifaceted sensory attributes for improved product palatability and patient compliance.

Introduction to Neohesperidin Dihydrochalcone (NHDC)

Neohesperidin Dihydrochalcone (NHDC, E number E 959) is a high-intensity, non-caloric sweetener produced through the chemical hydrogenation of neohesperidin, a bitter flavonoid naturally found in the peel of bitter oranges (*Citrus aurantium*).^{[1][2][3]} Discovered in the 1960s during research to minimize bitterness in citrus juices, NHDC's primary application has evolved from a simple sweetener to a versatile taste modulator.^[3] Its sweetness potency is


approximately 1500–1800 times that of sucrose at threshold concentrations, though this varies depending on the application and matrix.[3][4]

NHDC is recognized for its stability under a range of pH conditions and elevated temperatures, making it suitable for products requiring a long shelf life.[3][5] It is approved as a sweetener and a flavor enhancer in numerous regions, including the European Union, and is designated as Generally Recognized as Safe (GRAS) in the United States for use as a sweetener and flavor modifier in various food and pharmaceutical applications.[3][6]

Molecular Basis of Sensory Perception

The sensory effects of NHDC originate from its interaction with taste receptors on the tongue. Primarily, NHDC activates the heterodimeric G protein-coupled receptor (GPCR) T1R2/T1R3, which is the principal receptor responsible for sweet taste perception in humans.[3][7]

Unlike many sweeteners that bind to the N-terminal "Venus flytrap" domain of the T1R2 subunit, research indicates that NHDC interacts with a distinct binding pocket within the transmembrane domain (TMD) of the T1R3 subunit.[7][8][9][10] This unique binding site is crucial to understanding its sensory profile, including its characteristic slow onset and lingering sweetness, as well as its interactions with other molecules. The binding site for NHDC partially overlaps with that of other modulators like the sweetener cyclamate and the sweet-taste inhibitor lactisole.[8][9][10]

[Click to download full resolution via product page](#)

Caption: NHDC's unique binding to the T1R3 transmembrane domain.

Primary Sensory Attributes of NHDC Solutions

The taste of NHDC is distinct from that of sucrose and other high-intensity sweeteners. A thorough understanding of its temporal profile and off-tastes is critical for successful formulation.

Sweetness Profile: Time-Intensity

The sweetness perception of NHDC is characterized by a distinct time-intensity (TI) profile:

- Slow Onset: The sweet taste is not perceived immediately upon contact but develops over several seconds.[2][5]
- Intense, Lingering Sweetness: Once the sweetness reaches its peak, it persists for a prolonged period, a quality often described as a lingering aftertaste.[1][3][5] This persistence can enhance the overall flavor experience in certain applications.
- Off-Tastes: At higher concentrations, NHDC can exhibit secondary taste notes, most commonly described as licorice-like or having a cooling, menthol-like sensation.[1][2][11]

These characteristics make NHDC less "sucrose-like" and are a key consideration in its application.[2] While sometimes viewed as limitations, these attributes can be strategically leveraged, for instance, using the cooling effect in oral care products or the lingering sweetness in chewing gum.

Concentration-Response Relationship

The perceived sweetness of NHDC does not increase linearly with concentration. The relative sweetness compared to sucrose is highest at lower concentrations and decreases as concentration rises. This non-linear psychophysical function is a common trait among high-intensity sweeteners.

NHDC Concentration (ppm)	Approximate Sucrose Equivalence (%)	Relative Sweetness vs. Sucrose (by weight)
~1.3 μ M (0.8 ppm)	Detection Threshold (~0.88%)	~3600x[12]
15-20 ppm	Used for sweetening	~400-600x[13]
4-5 ppm	Used as a flavor enhancer	N/A[3]

Table 1: Illustrative concentration-dependent sweetness of NHDC. Exact values are matrix-dependent.

Secondary & Modulatory Sensory Properties

NHDC's most valuable properties often lie in its ability to modify and improve the overall sensory profile of a formulation, particularly in masking undesirable tastes and creating synergistic sweetness.

Bitterness Suppression and Flavor Masking

NHDC is exceptionally effective at masking or reducing bitterness, a property that stems from its discovery as a tool to improve the taste of bitter citrus juices.[1][3] This makes it invaluable in pharmaceuticals for masking the taste of bitter active pharmaceutical ingredients (APIs).[2][3] The precise mechanism is complex but is thought to involve both peripheral interactions at the taste receptor level and central neural inhibition processes.[14] By binding to the sweet taste receptor, NHDC may trigger inhibitory signals that suppress the perception of bitterness from compounds that activate bitter taste receptors (T2Rs).

Synergistic Effects with Other Sweeteners

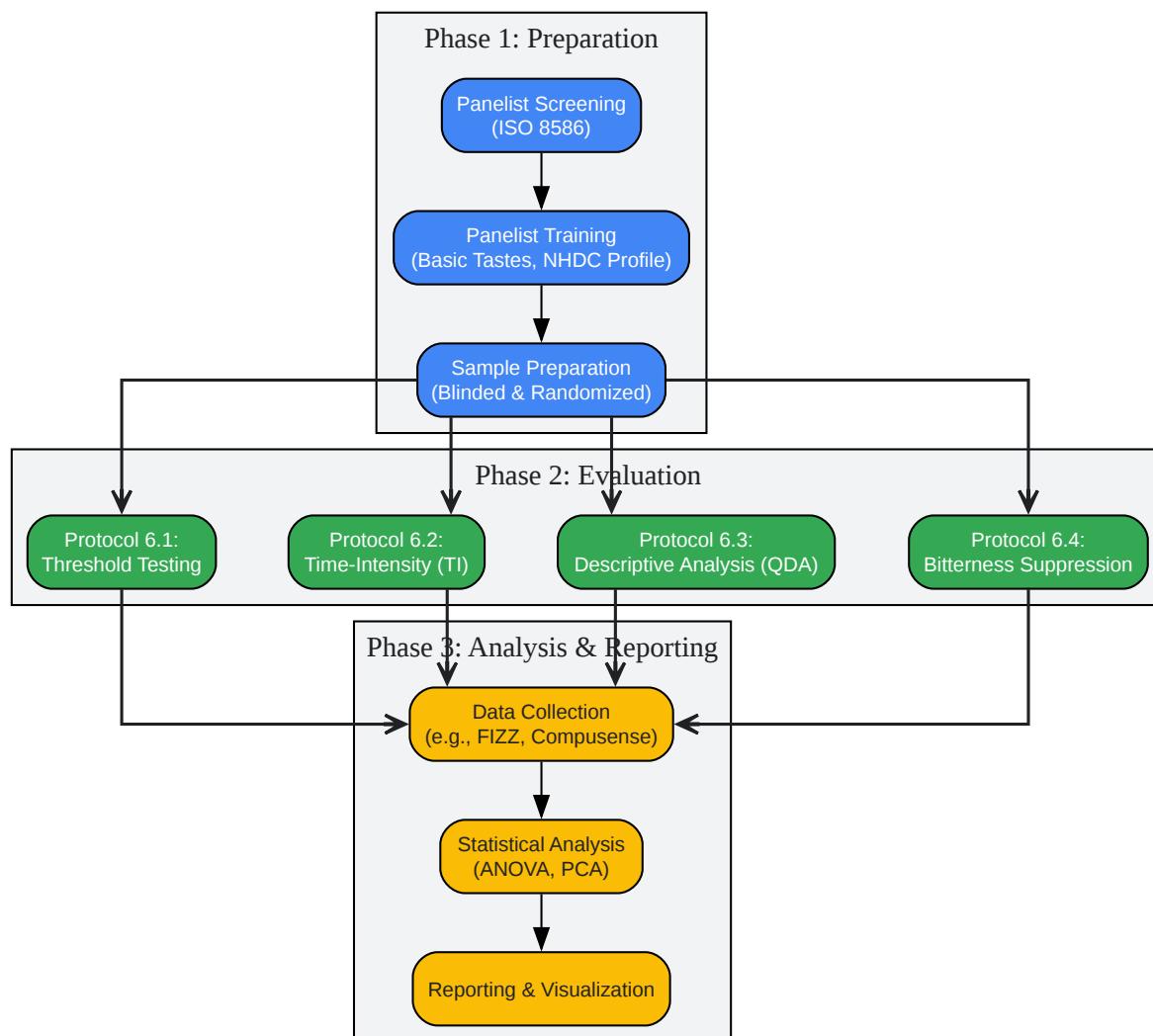
A key economic and qualitative advantage of NHDC is its strong synergistic effect when combined with other sweeteners like aspartame, acesulfame-K, sucralose, saccharin, and sugar alcohols.[3][13][15] This synergy manifests in several ways:

- Enhanced Sweetness: The total sweetness of the blend is greater than the sum of the individual components, allowing for a reduction in the overall sweetener concentration.[15]

- Improved Taste Quality: Blending can create a more rounded, "sucrose-like" taste profile, masking the off-notes of individual sweeteners and achieving a faster sweetness onset and less lingering.[5]
- Cost Efficiency: Reducing the total amount of sweeteners required can lead to significant cost savings in production.

Studies have shown that binary combinations involving NHDC consistently result in strong synergistic interactions.[15] This is hypothesized to be due to its action as a positive allosteric modulator via the T1R3-TMD binding site, which enhances the activity of other sweeteners binding to different sites on the receptor complex.[15]

Factors Influencing Sensory Perception


The sensory properties of an NHDC solution are not static and can be significantly influenced by the physicochemical environment of the formulation.

- pH: NHDC is stable across a wide range of acidic and basic conditions (pH 2 to alkaline), making it highly versatile for various applications without significant degradation that would alter its taste profile.[3][5]
- Temperature: Unlike some sweeteners, the perceived sweetness intensity of NHDC is not significantly affected by temperature changes within typical processing and consumption ranges.[16][17]
- Matrix Effects: The presence of other components in a formulation (e.g., fats, proteins, polysaccharides, other flavorants) can impact the perception of NHDC. These ingredients can affect the release and transport of NHDC molecules to the taste receptors, potentially altering the onset, intensity, and duration of the sweet taste. Sensory testing must always be conducted in the final product matrix for accurate results.

Protocols for Sensory Evaluation of NHDC Solutions

To fully characterize and validate the sensory properties of NHDC in a given formulation, a multi-faceted approach employing trained sensory panels is required. The following protocols

provide a framework for a comprehensive evaluation.

[Click to download full resolution via product page](#)

Caption: General workflow for the sensory evaluation of NHDC.

Protocol 6.1: Determining Detection and Recognition Thresholds

Objective: To determine the lowest concentration at which NHDC can be detected and recognized as sweet. Methodology (Based on ASTM E679):

- Panel: Use a trained panel of at least 15 assessors.
- Sample Preparation: Prepare a series of NHDC solutions in deionized water (or the relevant product base) with concentrations increasing geometrically (e.g., 0.25, 0.5, 1.0, 2.0 ppm).
- Presentation: Use a 3-Alternative Forced Choice (3-AFC) method. Present assessors with three samples, two of which are blanks (water) and one of which contains the NHDC solution. The order is randomized for each assessor.
- Task: Assessors must identify the "odd" sample. For recognition threshold, they must also describe the taste.
- Analysis: The detection threshold is the concentration at which 50% of the panel can correctly identify the odd sample (corrected for guessing). The recognition threshold is the concentration where 50% can correctly identify the taste as sweet.

Protocol 6.2: Time-Intensity (TI) Analysis of Sweetness

Objective: To quantify the onset, intensity, and duration of NHDC's sweetness.[\[18\]](#)[\[19\]](#)

Methodology:

- Panel: Use a trained panel (10-12 assessors) proficient with TI software.
- Sample: Prepare a solution of NHDC at a concentration relevant to the intended application (e.g., equi-sweet to 5% sucrose). A sucrose control should also be evaluated.
- Procedure: a. Assessor starts the TI software, which begins recording intensity over time. b. Assessor takes the entire sample (e.g., 10 mL) into their mouth at time zero, holds for 5 seconds, and then expectorates. c. Using a mouse or dial, the assessor continuously rates the perceived sweetness intensity on a labeled magnitude scale (LMS) or unstructured line scale for a set duration (e.g., 180 seconds).

- Data Analysis: Key parameters are extracted from the resulting TI curves: Maximum Intensity (Imax), Time to Maximum Intensity (Tmax), and Total Duration. Averaged curves for NHDC and the control are compared.

Protocol 6.3: Quantitative Descriptive Analysis (QDA®) for Full Sensory Profile

Objective: To develop a complete sensory profile of the NHDC solution, including all taste, flavor, and mouthfeel attributes. Methodology:

- Panel: Use a highly trained descriptive panel (8-10 assessors).
- Lexicon Development: In initial sessions, the panel develops a consensus vocabulary (lexicon) to describe all sensory attributes of the NHDC solution and relevant controls. This will include terms for sweetness, bitterness, off-flavors (e.g., licorice, menthol), and temporal effects (e.g., lingering).
- Training: Panelists are trained to use the lexicon and a 15-point intensity scale with standardized references for each attribute.
- Evaluation: In replicated sessions, panelists individually rate the intensity of each attribute for the blinded, randomized samples.
- Analysis: Data are analyzed using Analysis of Variance (ANOVA) to identify significant differences between products. Principal Component Analysis (PCA) can be used to visualize the relationships between samples and attributes, creating a sensory map.

Protocol 6.4: Evaluating Bitterness Suppression in a Model System

Objective: To quantify the ability of NHDC to suppress the bitterness of a model bitter compound (e.g., caffeine, quinine) or a specific API. Methodology:

- Panel: Use a trained descriptive panel.
- Samples: Prepare the following solutions: a. Control 1: Model bitter compound (e.g., 0.05% caffeine solution). b. Control 2: NHDC solution (e.g., 10 ppm). c. Test Sample: A mixture of

the model bitter compound and the NHDC solution.

- Evaluation: Using the lexicon and scales from QDA, panelists rate the perceived bitterness and sweetness of all samples in a randomized, blinded design.
- Analysis: The mean bitterness intensity of the test sample (mixture) is compared to that of the bitter control. A statistically significant reduction in bitterness intensity demonstrates suppression. This method can reveal if sweetness is enhanced when bitterness is suppressed.[20]

Analytical Correlation and Quality Control

While sensory evaluation is paramount, it should be supported by analytical chemistry to ensure the purity and concentration of the NHDC used in testing and production. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for quantifying NHDC in raw materials and finished products, ensuring that sensory results are based on a well-characterized substance.[21][22][23]

Conclusion

Neohesperidin Dihydrochalcone is a powerful and versatile ingredient whose sensory properties extend well beyond its high sweetness intensity. Its unique temporal profile, pronounced bitterness-masking capabilities, and strong synergistic effects with other sweeteners make it a critical tool for formulation scientists in the pharmaceutical and food industries. A successful application requires moving beyond simple sweetness equivalence and embracing a comprehensive sensory analysis approach. By employing rigorous, validated protocols as outlined in this guide, researchers and developers can precisely characterize and leverage the complex sensory profile of NHDC to create highly palatable products, thereby enhancing consumer acceptance and patient adherence.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Neohesperidin Dihydrochalcone, multi-task solution - Bordas S.A. [bordas-sa.com]
- 2. The Sweetener Book [sweetenerbook.com]
- 3. Neohesperidin dihydrochalcone - Wikipedia [en.wikipedia.org]
- 4. natcohealthyliving.com [natcohealthyliving.com]
- 5. researchgate.net [researchgate.net]
- 6. Re-evaluation of neohesperidine dihydrochalcone (E 959) as a food additive - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. The binding site for neohesperidin dihydrochalcone at the human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The binding site for neohesperidin dihydrochalcone at the human sweet taste receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Sweetener Book [sweetenerbook.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Neohesperidin DC—guide to artificial sweeteners [baynsolutions.com]
- 14. Evidence for neural inhibition in bittersweet taste mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of Sweetener Synergy in Humans by Isobole Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of temperature, pH, and ions on sweet taste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Impact of lactisole on the time-intensity profile of selected sweeteners in dependence of the binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 19. agriculturejournals.cz [agriculturejournals.cz]
- 20. scispace.com [scispace.com]
- 21. merckmillipore.com [merckmillipore.com]
- 22. [Determination of neohesperidin dihydrochalcone and naringin dihydrochalcone in feeds by solid phase extraction-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. [Determination of neohesperidin dihydrochalcone in foods] - PubMed
[pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Sensory Properties of Neohesperidin Dihydrochalcone (NHDC) Solutions]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678169#sensory-properties-of-neohesperidin-dihydrochalcone-solutions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com